molecular formula C18H16FN3O2 B5877484 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

Cat. No. B5877484
M. Wt: 325.3 g/mol
InChI Key: STLWJIGCXVZQDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves reactions between specific amines and acid derivatives to yield high-purity products. For example, compounds with similar structures have been synthesized through reactions involving amine derivatives and flurbiprofen, indicating a method that could potentially be applied to our compound of interest. These processes are characterized by their high yield and the detailed analysis and characterization of the products using spectral data such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been thoroughly analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Such studies provide detailed information about the bond lengths, angles, and overall geometry of the molecule, crucial for understanding its reactivity and properties. For instance, single crystal X-ray diffraction studies have been employed to confirm the structure of closely related compounds, revealing their crystal system and lattice parameters, which are essential for understanding the molecular structure at the atomic level (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including cyclization and condensation, to form heterocyclic structures, which are key to their chemical behavior. The presence of the oxadiazole ring, for example, is significant due to its involvement in bioactive compounds, indicating potential reactivity and applications in biological contexts. The synthesis and characterization of related compounds provide insights into possible chemical reactions and properties that our target molecule may exhibit.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined through empirical studies and are critical for practical applications. These properties are influenced by the molecular structure, particularly the presence of functional groups and the molecular geometry.

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity, potential for forming derivatives, and interactions with other molecules, are central to their utility in various applications. For instance, the electrophilic and nucleophilic sites identified through molecular electrostatic potential surface analysis can predict reactivity patterns, providing a basis for further chemical modifications (Dhonnar et al., 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its biological activity could also be tested in various assays to determine if it has any therapeutic potential .

Mechanism of Action

Target of Action

ZINC00428188, also known as CBKinase1_024228, 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide, or CBKinase1_011828, is a complex compound with multiple potential targets. The primary targets are likely to be the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This binding can inhibit the kinase activity of the CK1 isoforms, preventing them from phosphorylating their substrate proteins . This inhibition can lead to changes in various cellular processes, including cell cycle progression, transcription and translation, cytoskeletal structure, cell-cell adhesion, and signal transduction .

Biochemical Pathways

The inhibition of CK1 isoforms by ZINC00428188 can affect several biochemical pathways. For instance, CK1 isoforms are involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . Inhibition of CK1 isoforms can therefore disrupt Wnt signaling, potentially leading to changes in cell growth and development .

Result of Action

The molecular and cellular effects of ZINC00428188’s action would depend on the specific cells and tissues in which the CK1 isoforms are expressed. In general, inhibition of CK1 isoforms could lead to changes in cell cycle progression, gene expression, cytoskeletal structure, cell adhesion, and signal transduction . These changes could potentially affect various physiological processes, including cell growth and development, immune response, and neuronal function .

properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-6-2-5-9-15(12)20-16(23)10-11-17-21-18(22-24-17)13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLWJIGCXVZQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

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